molecular formula C10H11N3O3 B2562786 Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate CAS No. 2104165-64-0

Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate

Cat. No.: B2562786
CAS No.: 2104165-64-0
M. Wt: 221.216
InChI Key: BCTAQSZIFTXWMV-UHFFFAOYSA-N
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Description

Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C10H11N3O3.

Scientific Research Applications

Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals

Safety and Hazards

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, a similar compound, has hazard statements H315-H319, indicating that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate typically involves the reaction of appropriate pyrazole and pyridazine derivatives under controlled conditions. One common method includes the condensation of 6-methoxypyrazole-3-carboxylic acid with ethyl hydrazinecarboxylate in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridazine oxides, while substitution reactions can produce various alkyl or acyl derivatives .

Mechanism of Action

The mechanism of action of ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate stands out due to its unique structural features, which confer specific biological activities not commonly found in other pyridazine derivatives.

Properties

IUPAC Name

ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(14)7-6-11-13-8(7)4-5-9(12-13)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTAQSZIFTXWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=NN2N=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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